6-methoxybenzofuran-2-carboxylic Acid
Overview
Description
6-Methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The compound is characterized by a methoxy group (-OCH3) attached to the benzofuran ring at the 6th position and a carboxylic acid group (-COOH) at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxybenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde.
Formation of Intermediate: The starting material reacts with chloroacetic acid to form 2-(2-formyl-5-methoxyphenoxy)acetic acid.
Cyclization: This intermediate undergoes cyclization in the presence of acetic anhydride to yield 6-methoxybenzofuran.
Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective, scalable, and environmentally benign. The process typically involves the same synthetic steps as described above but optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
6-Methoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, studies have shown that the compound can upregulate the expression of bone morphogenetic protein 2 (BMP2), which promotes bone formation through the BMP2-ERK-ATF4 signaling pathway . This mechanism is particularly relevant in the context of developing treatments for osteoporosis.
Comparison with Similar Compounds
6-Methoxybenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
6-Hydroxybenzofuran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxybenzofuran: Lacks the carboxylic acid group.
8-Methoxypsoralen: Another benzofuran derivative with different biological activities, used in the treatment of skin diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELKSYGXWBQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358835 | |
Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-61-6 | |
Record name | 6-Methoxy-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the dianion of 6-methoxybenzofuran-2-carboxylic acid be used as a nucleophile in reactions with electrophiles like aldehydes?
A1: Unlike the dianions formed from 5- and 7-methoxybenzofuran-2-carboxylic acids, the dianion (14b) derived from this compound (13b) undergoes rapid ring opening before it can be trapped by electrophiles, even at very low temperatures []. This suggests that the 6-methoxy substituent on the benzofuran ring system has a significant impact on the stability and reactivity of the corresponding dianion. The exact reasons for this difference in reactivity are not fully elucidated in the paper.
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